(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-fluoro-3-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO3/c1-11(2,3)16-7-8-6-9(12(14)15)4-5-10(8)13/h4-6,14-15H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQNNKDHTRPIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)COC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid , with the Chemical Abstracts Service (CAS) number 1704067-02-6 , is a specialized organoboron compound that serves as a critical building block in modern organic synthesis.[1] Its unique structural features, namely the fluorine atom and the tert-butoxymethyl group ortho to the boronic acid moiety, offer distinct advantages in fine-tuning molecular properties, making it a valuable reagent in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and expected analytical characterization.
Compound Profile and Physicochemical Properties
This compound is a derivative of phenylboronic acid, a class of compounds renowned for their utility in palladium-catalyzed cross-coupling reactions. The presence of a fluorine atom on the phenyl ring can significantly influence the electronic properties of the molecule, often enhancing metabolic stability and binding affinity in drug candidates. The tert-butoxymethyl group provides steric bulk and can modulate solubility and lipophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1704067-02-6 | [1] |
| Molecular Formula | C₁₁H₁₆BFO₃ | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO | General knowledge |
Synthesis Pathway: A Plausible and Detailed Protocol
Caption: Proposed synthesis of this compound.
Step 1: Protection of the Hydroxymethyl Group
The initial step involves the protection of the reactive hydroxyl group to prevent interference in the subsequent lithiation step. A tert-butyl ether is a suitable protecting group due to its stability under the basic conditions of the borylation step and its relatively straightforward removal under acidic conditions if required.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-2-fluoro-1-(hydroxymethyl)benzene (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add tert-butyl bromide (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-(tert-butoxymethyl)-2-fluorobenzene.
Step 2: Borylation via Lithium-Halogen Exchange
The core of the synthesis involves a lithium-halogen exchange followed by quenching with a borate ester to introduce the boronic acid functionality. This is a common and effective method for the preparation of arylboronic acids.
Experimental Protocol:
-
Dissolve 1-bromo-4-(tert-butoxymethyl)-2-fluorobenzene (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 equivalents, as a solution in hexanes) dropwise via the addition funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of triisopropyl borate (B(O-iPr)₃, 1.2 equivalents) in anhydrous THF and cool it to -78 °C.
-
Transfer the freshly prepared aryllithium species to the triisopropyl borate solution via a cannula, again maintaining a temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to a pH of approximately 2 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[2] This reaction enables the synthesis of a wide array of biaryl and heteroaryl-aryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.2 equivalents), the desired aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
The choice of catalyst, base, and solvent may need to be optimized depending on the specific aryl halide used.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm with characteristic splitting patterns due to fluorine coupling. A singlet for the nine protons of the tert-butyl group around 1.3 ppm. A singlet for the two benzylic protons of the CH₂ group. A broad singlet for the boronic acid protons (-B(OH)₂), which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons showing C-F coupling. Signals for the quaternary carbon and the methyl carbons of the tert-butyl group. A signal for the benzylic carbon. The carbon attached to the boron atom will be broad and may be difficult to observe. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling to adjacent protons. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or related fragments, such as [M-H₂O]⁺, should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H stretching of the boronic acid (broad, ~3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-F stretching. |
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(40), 7719–7722.
- Google Patents. (2015). Method for preparing tert-butoxycarbonyl phenylboronic acid. CN105017301A.
Sources
An In-Depth Technical Guide to the Electronic Properties of Fluorinated Phenylboronic Acids
Introduction: The Strategic Role of Fluorine in Phenylboronic Acid Chemistry
Phenylboronic acids (PBAs) are a cornerstone of modern organic chemistry and drug discovery, renowned for their versatility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols. This latter property has positioned them as critical components in glucose sensors and targeted drug delivery systems.[1] The strategic incorporation of fluorine atoms onto the phenyl ring—creating fluorinated phenylboronic acids (FPBAs)—dramatically modulates the molecule's electronic properties. This fine-tuning enhances their utility and opens new avenues for application.
In drug development, the introduction of fluorine can alter a molecule's acidity (pKa), lipophilicity, metabolic stability, and binding affinity.[2][3][4] For phenylboronic acids, fluorination serves as a powerful tool to increase Lewis acidity, a key factor in their catalytic activity and their efficacy as chemical sensors. This guide provides an in-depth exploration of the fundamental electronic effects of fluorination on phenylboronic acids, details robust methodologies for their characterization, and discusses the direct implications of these properties for researchers, scientists, and drug development professionals.
Fundamental Electronic Effects of Fluorine Substitution
The profound impact of fluorine substitution stems from its unique electronic characteristics. As the most electronegative element, fluorine exerts a powerful inductive effect (-I) , withdrawing electron density from the aromatic ring through the sigma (σ) bond framework. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).
Simultaneously, fluorine's lone pairs can participate in a resonance effect (+R) , donating electron density back to the aromatic pi (π) system. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the larger 3p orbitals of carbon, this resonance donation is significantly weaker than its inductive withdrawal. The net result is a strong overall electron-withdrawing character, which polarizes the molecule and significantly lowers the electron density at the boron center.
// Nodes FPBA [label="Fluorinated\nPhenylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Inductive [label="Strong Inductive\nWithdrawal (-I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resonance [label="Weak Resonance\nDonation (+R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NetEffect [label="Net Electron\nWithdrawal", fillcolor="#FBBC05", fontcolor="#202124"]; BoronCenter [label="Electron-Deficient\nBoron Center", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges FPBA -> Inductive [label="σ-bonds", len=1.5]; FPBA -> Resonance [label="π-system", len=1.5]; Inductive -> NetEffect [style=dashed, len=1.2]; Resonance -> NetEffect [style=dashed, len=1.2]; NetEffect -> BoronCenter [label="Increases Lewis Acidity", len=2.0]; } }
Caption: Dominant electronic effects in fluorinated phenylboronic acids.
Impact on Acidity: A Tale of Two Acidities
The electron-withdrawing nature of fluorine directly enhances both the Brønsted and Lewis acidity of phenylboronic acids.
Brønsted Acidity (pKa)
Phenylboronic acids are Brønsted acids, capable of donating a proton from one of their hydroxyl groups. Fluorination stabilizes the resulting boronate anion, thereby increasing the acidity and lowering the pKa value. The pKa of unsubstituted phenylboronic acid is approximately 8.7-8.9.[5][6] In contrast, fluorinated derivatives exhibit significantly lower pKa values, with the range for various FPBAs being 6.17–8.77.[7]
The position of the fluorine atom is critical:
-
meta Substitution: A fluorine atom at the meta position exerts a purely inductive effect, leading to a reliable increase in acidity.
-
para Substitution: At the para position, the weak +R effect slightly counteracts the -I effect, resulting in a less pronounced increase in acidity compared to the meta isomer. For instance, 4-fluorophenylboronic acid has a pKa of 8.77, which is surprisingly high.[7]
-
ortho Substitution: The ortho position shows the most significant increase in acidity. This is due to the strong, distance-dependent inductive effect and the potential formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl proton, which stabilizes the acid form.[7]
Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity. The most acidic derivative reported is 2,3,4,6-tetrafluorophenylboronic acid, with a pKa of 6.17.[7]
Lewis Acidity
The core of a boronic acid's functionality is the Lewis acidic, electron-deficient boron atom. This allows it to accept a pair of electrons from a Lewis base (e.g., the oxygen or nitrogen atoms in biological molecules). Fluorination, by pulling electron density away from the phenyl ring and, consequently, from the boron atom, enhances this electron deficiency. This increased Lewis acidity strengthens the interaction with diols and other nucleophiles, making FPBAs more effective sensors and catalysts.
Characterization of Electronic Properties
A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the electronic properties of FPBAs.
Experimental Methodologies
A. Spectrophotometric pKa Determination
This method leverages the difference in the UV-Vis absorption spectra between the protonated boronic acid and its deprotonated boronate form.[8] By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated, from which the pKa is determined.[8][9]
Detailed Protocol: UV-Vis Spectrophotometric pKa Determination
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the fluorinated phenylboronic acid in a suitable solvent like DMSO or ethanol.
-
Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 4 to pH 11).
-
-
Sample Preparation (96-Well Plate Format):
-
To each well of a UV-transparent 96-well microplate, add a precise volume of each buffer solution (e.g., 198 µL).
-
Add a small, consistent volume of the FPBA stock solution to each well (e.g., 2 µL) to achieve a final concentration suitable for absorbance measurements (e.g., 100 µM).
-
-
Spectrophotometric Measurement:
-
Measure the full UV-Vis spectrum (e.g., 220-450 nm) for each well using a microplate reader to identify the wavelength of maximum absorbance difference between the acidic and basic forms.
-
Record the absorbance at this chosen wavelength for all wells.
-
-
Data Analysis:
-
Plot the measured absorbance against the corresponding pH of the buffer.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response model. The pKa is the pH value at the inflection point of the curve.[8]
-
Caption: Workflow for spectrophotometric pKa determination.
B. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides invaluable insight into the electronic environment of specific nuclei.
-
¹¹B NMR: The chemical shift of the boron nucleus is highly sensitive to its hybridization state. The trigonal sp² hybridized boronic acid has a characteristic downfield chemical shift, while the tetrahedral sp³ hybridized boronate (formed at high pH or upon diol binding) appears significantly upfield.[10] This technique is excellent for monitoring pKa and binding events.[10]
-
¹⁹F NMR: The fluorine chemical shift is a sensitive probe of the electronic changes in the aromatic ring, making it useful for studying interactions with biological ligands.[11][12]
C. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14] It is a powerful tool for quantifying the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of FPBA interactions with target molecules like proteins or carbohydrates.[14] This method is particularly useful for directly assessing the impact of enhanced Lewis acidity on binding thermodynamics.
Computational Modeling
Density Functional Theory (DFT) is a powerful computational tool used to predict and rationalize the electronic properties of molecules.[15] For FPBAs, DFT calculations can be used to:
-
Calculate electrostatic potential maps to visualize electron-rich and electron-deficient regions.
-
Determine HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels to understand reactivity.[15]
-
Predict pKa values, which can corroborate experimental findings.[5]
-
Model the thermodynamics of dimer formation and interactions with other molecules.[15]
Structure-Property Relationships: A Quantitative Summary
The electronic effects of fluorination can be quantitatively summarized by comparing the pKa values of various substituted phenylboronic acids.
| Compound | Substituent Position(s) | pKa (in water) | Reference |
| Phenylboronic Acid | Unsubstituted | ~8.86 | [16] |
| 2-Fluorophenylboronic Acid | ortho | 7.35 | [17] |
| 3-Fluorophenylboronic Acid | meta | 8.16 | [17] |
| 4-Fluorophenylboronic Acid | para | 8.77 | [7] |
| 2,6-Difluorophenylboronic Acid | ortho, ortho | 6.74 | [17] |
| 3,5-Difluorophenylboronic Acid | meta, meta | 7.40 | [17] |
| 2,3,4,5,6-Pentafluorophenylboronic Acid | All | 6.55 | [17] |
Note: pKa values can vary slightly depending on experimental conditions (temperature, solvent).
This data clearly illustrates the trends discussed: the strongest acidifying effect is seen with ortho substitution, and acidity generally increases with the number of electron-withdrawing fluorine atoms.
Applications Driven by Tuned Electronic Properties
The enhanced and tunable electronic properties of FPBAs make them superior candidates for several high-value applications.
-
Pharmaceuticals and Drug Design: The ability to precisely modulate acidity and lipophilicity is crucial in drug design.[2][4] Enhanced Lewis acidity can lead to stronger, more specific binding to target proteins, particularly serine proteases or carbohydrate-binding proteins. Furthermore, the C-F bond is metabolically robust, often used to block sites of oxidative metabolism, thereby improving a drug's pharmacokinetic profile.[3][18]
-
Chemical Sensors: The strong and reversible binding of FPBAs to diols is the basis for glucose sensors.[1] The increased Lewis acidity of FPBAs allows for the design of sensors that can operate effectively at physiological pH (around 7.4), a significant challenge for less acidic, unsubstituted phenylboronic acid.[6]
-
Catalysis: As key reagents in Suzuki-Miyaura coupling, the electronic nature of the boronic acid influences the reaction kinetics. The electron-withdrawing fluorine atoms can impact the transmetalation step, a key part of the catalytic cycle.
Conclusion
Fluorination is a powerful and precise strategy for modulating the electronic properties of phenylboronic acids. By leveraging the strong inductive effect of fluorine, researchers can significantly increase both the Brønsted and Lewis acidity of these versatile molecules. This electronic tuning enhances their performance in critical applications, from creating more effective and bioavailable pharmaceuticals to designing more sensitive chemical sensors that function under physiological conditions. A thorough characterization using a combination of spectroscopic, calorimetric, and computational methods provides the detailed understanding necessary to rationally design the next generation of fluorinated phenylboronic acids for advanced scientific and therapeutic applications.
References
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Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available from: [Link]
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da Silva, C. O., et al. (n.d.). On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. Available from: [Link]
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Gandini, A., et al. (2024). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters, ACS Publications. Available from: [Link]
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PubChem. (n.d.). 2-Fluorophenylboronic acid. Available from: [Link]
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Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available from: [Link]
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ResearchGate. (n.d.). Vibrational, electronic properties Pharmaceutical study of 4-Carboxy-3-Fluorophenylboronic acid and ability to form its dimer by using Density functional theory. Available from: [Link]
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Korotkova, E., et al. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. Available from: [Link]
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ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Available from: [Link]
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Chylewska, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PubMed Central, NIH. Available from: [Link]
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ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
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Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]
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National Institutes of Health (NIH). (2022). Isothermal Titration Calorimetry Directly Measures the Selective Swelling of Block Copolymer Vesicles in the Presence of Organic Acid. Available from: [Link]
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Ang, H. T., et al. (n.d.). Fluorine-19 NMR Studies of Fluorobenzeneboronic Acids. 1. Interaction Kinetics with Biologically Significant Ligands. Journal of the American Chemical Society. Available from: [Link]
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ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). On the Electrochromic Properties of Borepins: A Computational Prediction. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Available from: [Link]
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ResearchGate. (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. Available from: [Link]
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Radboud Repository. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Available from: [Link]
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ResearchGate. (n.d.). pK a values for boronic acids 1-7. Available from: [Link]
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Wang, J., et al. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, ACS Publications. Available from: [Link]
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StudyLib. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Available from: [Link]
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MDPI. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Available from: [Link]
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PubChem. (n.d.). 4-Fluorophenylboronic acid. Available from: [Link]
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Durgun Group. (n.d.). Computational investigation of electronic, vibrational, and transport properties of silicon phosphide nanoribbons. Available from: [Link]
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YouTube. (2023). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. Available from: [Link]
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Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Available from: [Link]
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ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available from: [Link]
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Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid
Introduction: Navigating the Synthesis of Complex Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction's power lies in its ability to couple organoboron compounds with organic halides or pseudohalides under relatively mild conditions.[4][5]
This application note provides a comprehensive guide and a detailed protocol for the Suzuki-Miyaura coupling of a structurally complex building block: (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid . This particular boronic acid presents unique challenges and opportunities due to its specific substitution pattern:
-
Steric Hindrance: The ortho-tert-butoxymethyl group imposes significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step of the catalytic cycle.[6]
-
Electronic Effects: The presence of a fluorine atom, an electron-withdrawing group, influences the electronic properties of the aromatic ring.
Addressing these challenges requires a carefully optimized protocol. This guide will delve into the mechanistic considerations, the rationale behind the selection of reagents and conditions, and a step-by-step procedure to successfully synthesize a sterically hindered and electronically modulated biaryl compound. The target audience for this document includes researchers, scientists, and professionals in the field of drug development and synthetic chemistry who are looking to employ sophisticated building blocks in their synthetic endeavors.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing any Suzuki-Miyaura coupling. The generally accepted catalytic cycle involves three key steps, all orchestrated by a palladium catalyst.[3][4]
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) species.[4] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[3]
-
Transmetalation: This is often the rate-determining step, particularly with sterically hindered substrates.[6] The organoboron compound (Ar²-B(OH)₂), activated by a base, transfers its organic group to the Pd(II) complex. The base is essential to form a boronate species, which facilitates the transfer of the aryl group to the palladium center.[7]
-
Reductive Elimination: In the final step, the two organic fragments (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated as the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[4]
dot graph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5];
} caption: "The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."
Strategic Considerations for Coupling this compound
The unique structure of our target boronic acid necessitates a tailored approach to catalyst, ligand, base, and solvent selection.
Catalyst and Ligand Selection: Overcoming Steric Hindrance
For sterically demanding Suzuki-Miyaura couplings, the choice of phosphine ligand is critical. Traditional ligands like triphenylphosphine often prove ineffective. The solution lies in employing bulky and electron-rich dialkylbiaryl phosphine ligands, pioneered by the Buchwald group. These ligands promote the formation of a highly reactive, coordinatively unsaturated monoligated Pd(0) species, which is crucial for efficient oxidative addition and facilitates the challenging transmetalation and reductive elimination steps.[8]
For this protocol, we recommend the use of a pre-formed palladium precatalyst, specifically a third-generation (G3) Buchwald precatalyst. These precatalysts offer superior air and moisture stability, ensuring the reliable generation of the active Pd(0) catalyst in situ. The SPhos Pd G3 precatalyst is an excellent choice for this transformation, as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is known to be highly effective for couplings involving sterically hindered aryl bromides.[8]
Choice of Coupling Partner: A Relevant Model System
To demonstrate the utility of this protocol, we have selected 4-bromo-N,N-dimethylaniline as the aryl halide coupling partner. This substrate is relevant to medicinal chemistry and presents a moderate challenge due to the electron-donating nature of the dimethylamino group.
Base and Solvent System: Ensuring Optimal Reactivity
The base plays a crucial role in activating the boronic acid for transmetalation.[7] Strong bases are generally preferred for challenging couplings. Potassium phosphate (K₃PO₄) is a robust and effective base for this purpose.
The solvent system must be capable of dissolving both the organic and inorganic components of the reaction and should be stable at elevated temperatures. A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki couplings, providing a good balance of polarity.
Detailed Experimental Protocol
This protocol details the Suzuki-Miyaura coupling of this compound with 4-bromo-N,N-dimethylaniline.
dot graph "Experimental Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5];
} caption: "A streamlined workflow for the Suzuki-Miyaura coupling protocol."
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 240.09 | 288 | 1.2 | 1.2 |
| 4-bromo-N,N-dimethylaniline | 200.09 | 200 | 1.0 | 1.0 |
| SPhos Pd G3 Precatalyst | 791.43 | 15.8 | 0.02 | 0.02 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 637 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous, degassed) | - | 5 mL | - | - |
| Water (degassed) | - | 1 mL | - | - |
Equipment
-
Oven-dried 25 mL Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
TLC plates and developing chamber
-
Rotary evaporator
-
Glassware for workup and purification
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.
-
Reagent Handling: Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable liquid and a potential carcinogen. Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure all steps are performed under an inert atmosphere of nitrogen or argon.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N,N-dimethylaniline (200 mg, 1.0 mmol), this compound (288 mg, 1.2 mmol), SPhos Pd G3 precatalyst (15.8 mg, 0.02 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Follow with the addition of 1 mL of degassed water via syringe.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. The reaction progress should be monitored periodically.
-
-
Reaction Monitoring:
-
After 4 hours, and then every 2-4 hours, carefully take a small aliquot of the reaction mixture using a syringe and needle.
-
Quench the aliquot with a small amount of water and extract with ethyl acetate.
-
Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 10-20% ethyl acetate in hexanes) to monitor the consumption of the starting materials and the formation of the product.
-
-
Workup Procedure:
-
Once the reaction is complete (as indicated by TLC or LC-MS), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with 20 mL of ethyl acetate and 10 mL of water.
-
Transfer the mixture to a separatory funnel and shake well.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
The choice of eluent will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified biaryl compound.
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-90% |
| Appearance of Product | Typically a white to off-white solid |
| Troubleshooting | Low Conversion: Increase reaction time or temperature (up to 110 °C). Ensure proper degassing of solvents. Consider a stronger base like Cs₂CO₃.[9] Side Products: Protodeboronation of the boronic acid can occur. Ensure an excess of the boronic acid is used (1.2-1.5 equivalents). |
Conclusion
This application note provides a robust and reliable protocol for the Suzuki-Miyaura cross-coupling of the sterically and electronically challenging this compound. By leveraging the high reactivity of modern Buchwald-type ligands and precatalysts, this method allows for the efficient synthesis of complex biaryl structures that are of significant interest to the pharmaceutical and materials science communities. The detailed mechanistic insights and step-by-step instructions are intended to empower researchers to confidently employ this valuable synthetic tool in their own laboratories.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. Retrieved from [Link]
-
PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
PMC. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2025, November 18). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
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- 2. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Scale-Up Synthesis of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic Acid: An Application Note and Protocol
Abstract
This comprehensive technical guide provides a detailed protocol for the scale-up synthesis of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis is designed for robustness and scalability, addressing critical process parameters, safety considerations, and analytical validation. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries engaged in process development and scale-up of complex organic molecules.
Introduction: Strategic Importance in Drug Discovery
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the unique combination of its structural features: the boronic acid moiety, a versatile functional group for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions, and the specific substitution pattern on the phenyl ring.[1]
The strategic incorporation of fluorine and a tert-butoxymethyl group offers distinct advantages in drug design:
-
Fluorine Substitution: The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] Its high electronegativity can also modulate the pKa of nearby functional groups, influencing bioavailability.[3]
-
Tert-butoxymethyl Group: The bulky tert-butyl group can serve as a steric shield, influencing the conformation of the molecule and providing metabolic stability by hindering enzymatic degradation. It can also improve solubility in organic solvents, which is advantageous in synthesis and formulation.
The combination of these features makes the title compound a highly sought-after building block for the synthesis of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
Retrosynthetic Analysis and Strategy
A robust and scalable synthesis necessitates a convergent and efficient route. The retrosynthetic analysis for this compound points to a two-step approach starting from a readily available precursor.
Caption: Retrosynthetic pathway for the target boronic acid.
This strategy hinges on the preparation of the key intermediate, 1-bromo-2-fluoro-4-(tert-butoxymethyl)benzene , followed by a lithium-halogen exchange and subsequent borylation.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the key compounds is crucial for process safety and optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | Melting Point (°C) |
| 1-Bromo-2-fluoro-4-(hydroxymethyl)benzene | C₇H₆BrFO | 205.02 | White to off-white solid | N/A |
| 1-Bromo-2-fluoro-4-(tert-butoxymethyl)benzene | C₁₁H₁₄BrFO | 261.13 | Colorless to pale yellow oil | N/A |
| This compound | C₁₁H₁₆BFO₃ | 226.05 | White to off-white crystalline powder | N/A |
Note: Physical properties for the synthesized compounds are predicted based on structurally similar molecules and should be confirmed experimentally.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 1-Bromo-2-fluoro-4-(tert-butoxymethyl)benzene (Intermediate)
This step involves the protection of the benzylic alcohol.
Caption: Williamson ether synthesis to form the key intermediate.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles | Eq. |
| 1-Bromo-2-fluoro-4-(hydroxymethyl)benzene | 205.02 | 150 g | 0.73 | 1.0 |
| Potassium tert-butoxide | 112.21 | 90 g | 0.80 | 1.1 |
| tert-Butyl bromide | 137.02 | 120 g (111 mL) | 0.87 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 1.5 L | - | - |
| Saturated aq. NH₄Cl | - | 1.0 L | - | - |
| Brine | - | 500 mL | - | - |
| Anhydrous MgSO₄ | - | 50 g | - | - |
Protocol:
-
Reaction Setup: Equip a 3 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Purge the flask with dry nitrogen.
-
Reagent Addition: Charge the flask with 1-bromo-2-fluoro-4-(hydroxymethyl)benzene (150 g, 0.73 mol) and anhydrous THF (1.5 L). Stir the mixture until the solid dissolves.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add potassium tert-butoxide (90 g, 0.80 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Alkylation: To the resulting slurry, add tert-butyl bromide (120 g, 0.87 mol) dropwise via the addition funnel over 1 hour, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (1.0 L). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers and wash with water (1 L) and brine (500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification: The crude product can be purified by vacuum distillation to yield 1-bromo-2-fluoro-4-(tert-butoxymethyl)benzene as a colorless to pale yellow oil.
Step 2: Synthesis of this compound (Target Compound)
This critical step involves a cryogenic lithium-halogen exchange followed by borylation.
Caption: Lithiation-borylation to form the target boronic acid.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles | Eq. |
| 1-Bromo-2-fluoro-4-(tert-butoxymethyl)benzene | 261.13 | 130 g | 0.50 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 220 mL | 0.55 | 1.1 |
| Triisopropyl borate | 188.08 | 113 g (135 mL) | 0.60 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 1.3 L | - | - |
| 2 M Hydrochloric acid | - | 1.0 L | - | - |
| Ethyl acetate | - | 1.5 L | - | - |
| Hexanes | - | 1.0 L | - | - |
| Brine | - | 500 mL | - | - |
| Anhydrous MgSO₄ | - | 50 g | - | - |
Protocol:
-
Cryogenic Setup: Set up a 3 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a low-temperature thermometer, and a dropping funnel under a nitrogen atmosphere.
-
Initial Charge: Charge the flask with 1-bromo-2-fluoro-4-(tert-butoxymethyl)benzene (130 g, 0.50 mol) and anhydrous THF (1.3 L).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature during the addition of n-butyllithium to prevent side reactions.
-
Lithiation: Add n-butyllithium (2.5 M in hexanes, 220 mL, 0.55 mol) dropwise via the addition funnel over 1.5 hours, ensuring the internal temperature remains below -70 °C.
-
Borylation: After the addition of n-butyllithium is complete, stir the mixture at -78 °C for an additional 30 minutes. Then, add triisopropyl borate (113 g, 0.60 mol) dropwise over 1 hour, maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition of the borate ester, allow the reaction mixture to slowly warm to room temperature overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and carefully add 2 M hydrochloric acid (1.0 L) with vigorous stirring. Continue stirring for 2-3 hours at room temperature to ensure complete hydrolysis of the boronate ester.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers and wash with water (1 L) and brine (500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, or by slurring in hot hexanes to remove nonpolar impurities.
Scale-Up Considerations and Safety
Scaling up chemical reactions from the laboratory bench to pilot or production scale introduces challenges that must be carefully managed.
-
Thermal Management: The lithium-halogen exchange is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] A robust cooling system and controlled addition rates are paramount to prevent thermal runaway.
-
Cryogenic Conditions: Maintaining a consistent temperature of -78 °C on a large scale requires specialized reactors with efficient cooling jackets and good agitation to ensure uniform temperature distribution.
-
Handling of Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water and air. All transfers must be conducted under an inert atmosphere using appropriate techniques, such as cannula transfer.[5][6] Emergency preparedness, including access to appropriate fire extinguishers (e.g., Class D for metal fires), is essential.
-
Work-up of Organolithium Reactions: The quenching of large-scale organolithium reactions must be performed with extreme caution. The quenching agent should be added slowly to a cooled reaction mixture to control the exotherm.
-
Process Analytical Technology (PAT): For larger-scale production, the use of in-situ monitoring techniques (e.g., IR spectroscopy) can provide real-time information on reaction progress and safety.
Analytical Characterization and Quality Control
Ensuring the purity and identity of the final product is critical. The following analytical techniques are recommended for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of aromatic, tert-butyl, and methoxy protons and their respective integrations.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.[7]
-
¹¹B NMR: To characterize the boronic acid moiety.[7]
-
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is a suitable starting point for method development.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
This application note provides a comprehensive and scalable synthetic route to this compound. By carefully considering the reaction parameters, safety precautions, and analytical controls outlined in this guide, researchers and process chemists can confidently produce this valuable building block for applications in drug discovery and development. The provided protocols are intended as a starting point and may require further optimization based on specific equipment and scale requirements.
References
- LeBlond, C. R., & Sovey, T. L. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1181, 1–21.
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705.
-
PubChem. 3-Cyano-4-fluorophenylboronic acid. [Link]
-
Request PDF. An Efficient Synthesis of Sterically Hindered Arylboronic Acids. [Link]
- Google Patents. Method for producing 1-bromo-2-chloro-4-fluorobenzene.
-
MDPI. Advances in Freezing and Thawing Meat: From Physical Principles to Artificial Intelligence. [Link]
-
Request PDF. Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]
-
National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Princeton EHS. Safe handling of organolithium compounds in the laboratory. [Link]
-
CatSci. SOME SCALE-UP CONSIDERATIONS. [Link]
-
ACS Publications. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. [Link]
-
ACS Publications. Optimization of Organolithium Reactions. [Link]
-
Reddit. Purification of boronic acids?. [Link]
-
Lab Manager. How to Scale Up a New Synthesis Reaction. [Link]
-
National Institutes of Health. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
-
ACS Publications. Optimization of Organolithium Reactions. [Link]
-
RSC Publishing. A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. [Link]
-
Organic Chemistry Portal. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. [Link]
-
Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]
-
The Chemical Engineer. Rules of Thumb: Scale-up. [Link]
-
ResearchGate. Role of Fluorine in Drug Design and Drug Action. [Link]
-
PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
-
MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]
Sources
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- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Effects in Suzuki-Miyaura Reactions with Fluorophenylboronic Acids
Introduction: Navigating the Challenges of Fluorinated Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Fluorinated biaryl scaffolds are of particular importance in drug discovery, as the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability.
However, the use of electron-deficient fluorophenylboronic acids in Suzuki-Miyaura couplings presents a unique set of challenges. These substrates are particularly susceptible to a detrimental side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding fluoroarene and a reduction in the yield of the desired biaryl product.[3] The choice of solvent is a critical parameter that can profoundly influence the reaction outcome, affecting not only the solubility of the reagents but also the kinetics of the catalytic cycle and the extent of unwanted side reactions.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and leveraging solvent effects to optimize Suzuki-Miyaura reactions involving fluorophenylboronic acids. We will delve into the mechanistic underpinnings of how solvents influence the reaction, provide detailed experimental protocols for various solvent systems, and offer practical troubleshooting advice to overcome common challenges.
The Mechanistic Role of Solvents in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The solvent plays a crucial, and often multifaceted, role in each of the three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the biaryl product and regenerate the catalyst.
Oxidative Addition: This is often the rate-determining step, where the aryl halide adds to the Pd(0) catalyst to form a Pd(II) species.[5] The polarity of the solvent can influence the rate of this step. While nonpolar solvents like toluene are commonly used, polar aprotic solvents such as DMF and dioxane can also be effective.[6] The choice of solvent can sometimes even influence the selectivity of oxidative addition when multiple reactive sites are present on the electrophile.[4]
Transmetalation: This is arguably the most complex step and the one most significantly impacted by the solvent. For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[7] The solvent's ability to dissolve the inorganic base and facilitate the formation of the active boronate is crucial.
There are two primary mechanistic pathways for transmetalation, and the prevailing pathway can be influenced by the solvent system:
-
The Boronate Pathway: The base reacts with the boronic acid to form a tetracoordinate boronate, which then reacts with the Ar-Pd(II)-X complex.
-
The Oxo-Palladium Pathway: The base (often a hydroxide) displaces the halide on the palladium complex to form an Ar-Pd(II)-OH species, which then reacts with the neutral boronic acid.[8]
In biphasic systems, such as toluene/water or dioxane/water, the reaction often proceeds via the oxo-palladium pathway.[8] The presence of water is critical in these systems, not only for dissolving the base but also for facilitating the formation of the key palladium-hydroxo intermediate. In anhydrous polar aprotic solvents like DMF, the boronate pathway may be more dominant.[6]
Reductive Elimination: In this final step, the two organic groups on the Pd(II) complex couple to form the biaryl product, and the Pd(0) catalyst is regenerated. This step is generally less sensitive to solvent effects than transmetalation.
The Challenge of Protodeboronation with Fluorophenylboronic Acids
Protodeboronation is the protonolysis of the C–B bond, leading to the undesired fluoroarene byproduct.[3] This side reaction is particularly problematic for electron-deficient arylboronic acids, such as those bearing fluorine substituents, as the electron-withdrawing nature of the fluorine atoms makes the ipso-carbon more susceptible to protonation.
The propensity for protodeboronation is highly dependent on the reaction conditions, including the strength of the base, temperature, and the presence of protic solvents.[8] While protic solvents are often necessary for dissolving the base and facilitating transmetalation, they can also serve as a proton source for protodeboronation. Therefore, a delicate balance must be struck when selecting a solvent system.
Comparative Analysis of Solvent Systems
The choice of solvent can have a dramatic impact on the yield and reaction time of Suzuki-Miyaura couplings with fluorophenylboronic acids. The following table provides a comparative overview of common solvent systems and their typical performance in these reactions.
| Solvent System | Polarity | Typical Base | Advantages | Disadvantages | Representative Yield (%) |
| Toluene/Water | Nonpolar/Protic (Biphasic) | K₂CO₃, K₃PO₄ | Good for many substrates, easy product extraction. | Can be slow, requires vigorous stirring for phase transfer. | 70-85% |
| Dioxane/Water | Polar Aprotic/Protic (Miscible) | K₃PO₄, Cs₂CO₃ | Good solvating power for a wide range of reagents. | Dioxane is a suspected carcinogen and can form peroxides. | 60-90%[6] |
| DMF/Water | Polar Aprotic/Protic (Miscible) | K₂CO₃ | Excellent solvating power, can accelerate reactions. | High boiling point can make removal difficult, potential for DMF-mediated side reactions. | 90-98%[1] |
| Ethanol/Water | Polar Protic | KOH, K₂CO₃ | "Green" solvent, good for dissolving inorganic bases. | Increased risk of protodeboronation with sensitive substrates. | 60-75%[2] |
| THF/Water | Polar Aprotic/Protic (Miscible) | K₂CO₃, NaOH | Lower boiling point than DMF, good general-purpose solvent. | Can form peroxides, may not be as effective for challenging couplings. | 65-80% |
Note: The yields presented are representative and can vary significantly depending on the specific substrates, catalyst, ligand, base, and reaction temperature.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of a model fluorophenylboronic acid with an aryl bromide in three different solvent systems.
Model Reaction:
Protocol 1: Toluene/Water (Biphasic System)
This protocol is a robust and widely applicable method, particularly for larger-scale reactions where product isolation by extraction is convenient.
Materials:
-
4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (2.5 mL, degassed)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoanisole, 4-fluorophenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Via syringe, add the degassed toluene, followed by the degassed aqueous solution of potassium carbonate.
-
Heat the reaction mixture to 90 °C with vigorous stirring to ensure adequate mixing of the two phases.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: DMF/Water (Homogeneous Polar Aprotic System)
This protocol often leads to faster reaction times and higher yields due to the excellent solvating properties of DMF.[1]
Materials:
-
4-Fluorophenylboronic acid (1.5 mmol, 1.5 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Palladium(II) chloride (PdCl₂, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, 7 mL, degassed)
-
Water (7 mL, degassed)
Procedure:
-
In a round-bottom flask with a stir bar and condenser, dissolve 4-bromoanisole, 4-fluorophenylboronic acid, and potassium carbonate in the DMF/water mixture.
-
Bubble an inert gas through the solution for 15-20 minutes to degas the mixture.
-
Add the palladium(II) chloride catalyst to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and add 20 mL of water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify by column chromatography.
Protocol 3: Dioxane/Water (Homogeneous System with a Common Ethereal Solvent)
Dioxane is another excellent solvent for Suzuki couplings, offering good solubility for a variety of substrates.
Materials:
-
4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (6 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
Combine 4-bromoanisole, 4-fluorophenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄ in a reaction vessel.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed dioxane and water.
-
Heat the mixture to 100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify the residue by chromatography.
Troubleshooting and Optimization
Even with optimized protocols, challenges can arise. The following section provides guidance on troubleshooting common issues in Suzuki-Miyaura reactions of fluorophenylboronic acids, with a focus on solvent-related solutions.
Figure 2: A decision-making workflow for troubleshooting Suzuki-Miyaura reactions of fluorophenylboronic acids.
Issue 1: High Levels of Protodeboronation
-
Symptom: The major byproduct observed is the corresponding fluoroarene.
-
Causality: The fluorophenylboronic acid is being protonated faster than it undergoes transmetalation. This can be exacerbated by overly harsh conditions (strong base, high temperature) or the presence of highly protic solvents.
-
Solutions:
-
Change the Solvent: If using a highly protic solvent system like ethanol/water, consider switching to a more aprotic system like dioxane/water or toluene/water.
-
Use a Weaker Base: Strong bases like NaOH or KOH can increase the rate of protodeboronation. Switching to a milder base such as K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Protect the Boronic Acid: Convert the fluorophenylboronic acid to its corresponding pinacol ester. The ester is more stable to protodeboronation and will slowly hydrolyze in situ to the active boronic acid under the reaction conditions.
-
Issue 2: Low or No Conversion
-
Symptom: Starting materials are largely unreacted.
-
Causality: This can be due to poor solubility of the reagents, catalyst deactivation, or an insufficiently reactive system.
-
Solutions:
-
Increase Solvent Polarity: If the reaction is sluggish in a nonpolar solvent like toluene, switching to a more polar aprotic solvent like DMF or dioxane can improve solubility and accelerate the reaction.[6]
-
Ensure Anhydrous Conditions (if applicable): While water is often beneficial, in some specific cases with highly sensitive ligands or reagents, adventitious water can be detrimental. Ensure solvents are properly dried if using an anhydrous protocol.
-
Increase Temperature: If solubility is an issue, increasing the reaction temperature can improve conversion. However, be mindful that this can also increase the rate of protodeboronation.
-
Issue 3: Catalyst Decomposition
-
Symptom: The reaction starts but then stalls, and a black precipitate (palladium black) is observed.
-
Causality: The palladium catalyst is falling out of the catalytic cycle and aggregating. This can be caused by impurities in the solvent or reagents, or by a mismatch between the solvent, ligand, and substrates.
-
Solutions:
-
Use High-Purity Solvents: Ensure that solvents are free from impurities that could poison the catalyst.
-
Choose an Appropriate Ligand: For challenging couplings, a more robust ligand may be required. Buchwald-type biarylphosphine ligands are often more effective than PPh₃ at stabilizing the palladium catalyst and promoting the reaction. The choice of ligand should be matched with the solvent system for optimal performance.
-
Conclusion
The successful execution of Suzuki-Miyaura reactions with fluorophenylboronic acids is highly dependent on a judicious choice of solvent. By understanding the mechanistic role of the solvent in each step of the catalytic cycle and its influence on side reactions like protodeboronation, researchers can rationally select conditions to maximize the yield and purity of their desired fluorinated biaryl products. The protocols and troubleshooting guide provided herein offer a practical framework for navigating the intricacies of these important transformations, ultimately enabling the efficient synthesis of valuable molecules for a wide range of applications.
References
-
Chen, W., et al. (2017). Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. Lirias. Available at: [Link]
-
Fan, H., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 10(2), 2415-2424. Available at: [Link]
-
Javed, T., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. Available at: [Link]
-
Hartwig, J. F., & Reed, L. L. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1582–1591. Available at: [Link]
-
Pop, F., et al. (2019). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. ResearchGate. Available at: [Link]
-
Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917. Available at: [Link]
-
Nishihara, Y., et al. (2018). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 47(4), 999-1007. Available at: [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(10), 3805–3815. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]
-
Monnereau, L., et al. (2010). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 64(4), 229-232. Available at: [Link]
-
Wang, X., et al. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Organic & Biomolecular Chemistry, 16(10), 1674–1677. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Soós, T., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(11), 3183. Available at: [Link]
-
Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(24), 16342–16348. Available at: [Link]
-
Stan, M., et al. (2019). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid catalyzed by novel heterodinuclear Pd-Ln scaffolds. ResearchGate. Available at: [Link]
Sources
- 1. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Low yield in Suzuki coupling with (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid.
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to help you optimize your Suzuki coupling reactions, with a special focus on sterically demanding substrates.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Low or No Product Formation
Low or no yield is one of the most frequent challenges in Suzuki coupling reactions, especially when dealing with complex substrates. This section will delve into the potential causes and provide systematic troubleshooting strategies.
Q: We are observing a low yield in our Suzuki coupling reaction with (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid. What are the likely causes and how can we troubleshoot this?
A: A low yield with a substrate like this compound is often due to a combination of steric hindrance and electronic effects. The bulky tert-butoxymethyl group at the ortho position to the boronic acid can significantly impede the transmetalation step in the catalytic cycle. Additionally, the electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the arylboronic acid.
Here is a systematic approach to troubleshooting this issue:
1. Catalyst and Ligand Selection: Overcoming Steric Hindrance
The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical when dealing with sterically hindered substrates.[1][2]
-
Rationale: Standard ligands like triphenylphosphine (PPh₃) are often not effective for sterically demanding couplings.[3] You need bulky, electron-rich phosphine ligands that promote the formation of a monoligated palladium(0) species. This coordinatively unsaturated species is more reactive in the oxidative addition step and can better accommodate sterically bulky coupling partners.[4]
-
Recommended Ligands:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-coupling reactions.[4][5] They possess bulky biaryl backbones that create a sterically demanding environment around the palladium center, facilitating both oxidative addition and reductive elimination.[1][2]
-
Other Bulky Ligands: Tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also excellent choices for sterically hindered couplings.[6]
-
-
Catalyst Precursors: While Pd(PPh₃)₄ can be used, it's often more effective to use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor such as Pd(OAc)₂ or PdCl₂ in combination with the desired ligand.[5][7] Modern palladacycle precatalysts (e.g., XPhos Pd G2, SPhos Pd G2) are often highly effective as they provide a stable source of the active catalyst.[4][8]
2. The Critical Role of the Base
The base is not just a spectator in the Suzuki coupling; it plays a crucial role in activating the boronic acid for transmetalation.[6][9] For sterically hindered boronic acids, the choice of base can be the difference between a low and a high yield.
-
Rationale: A stronger base can more effectively promote the formation of the boronate species (Ar-B(OH)₃⁻), which is more nucleophilic and readily undergoes transmetalation.[9][10] However, the base must be compatible with any sensitive functional groups in your substrates.[9]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging Suzuki couplings. It is a strong enough base to facilitate the reaction but is generally well-tolerated by many functional groups.[8]
-
Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): These are also highly effective bases, particularly when stronger activation is needed.[3][9]
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃): While weaker, they can be effective, especially in aqueous solvent mixtures.[8][9]
-
3. Solvent System and Temperature Optimization
The solvent system influences the solubility of the reagents and the kinetics of the reaction.
-
Rationale: Aprotic polar solvents are generally preferred for Suzuki couplings. The addition of water can sometimes be beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[8][11] For sterically hindered substrates, higher reaction temperatures are often required to overcome the activation energy barrier.[1]
-
Recommended Solvents:
-
Temperature: Start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish. For very challenging couplings, temperatures up to 110 °C or higher may be necessary.[1]
4. Addressing Potential Side Reactions
With sterically hindered boronic acids, side reactions can become more prominent.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene and reducing the amount of boronic acid available for the desired coupling.[12]
-
Mitigation: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture. Using anhydrous solvents and carefully dried reagents can also help. The choice of a suitable base is also crucial in minimizing this side reaction.[9]
-
-
Homocoupling: The coupling of two molecules of the boronic acid can also occur, leading to the formation of a symmetrical biaryl byproduct.
-
Mitigation: This is often a sign of non-optimal catalyst or reaction conditions. Screening different ligands and bases can help to suppress this side reaction.
-
Experimental Workflow & Data
Troubleshooting Flowchart
Here is a logical workflow to guide your troubleshooting efforts for low-yield Suzuki couplings with sterically hindered substrates.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid
Welcome to the technical support guide for (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
General Handling and Stability
Question 1: My yield of the desired coupled product is consistently low. What are the common side reactions I should be aware of with this compound?
Low yields in Suzuki-Miyaura coupling reactions involving this boronic acid can often be attributed to several competing side reactions.[1] The primary culprits are:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is a significant issue, especially under basic aqueous conditions, leading to the formation of 1-(tert-butoxymethyl)-2-fluorobenzene as a byproduct and consuming your starting material.[2][3]
-
Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or exposure of the reaction mixture to oxygen.[4]
-
Formation of Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[5][6] While often still reactive in Suzuki couplings as they can hydrolyze back to the boronic acid in situ, the presence of significant amounts of boroxine can sometimes lead to decreased reaction rates and lower yields.[7][8]
Question 2: I suspect protodeboronation is occurring in my reaction. How can I confirm this and what steps can I take to minimize it?
Protodeboronation is the hydrolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3]
Confirmation: You can confirm protodeboronation by analyzing your crude reaction mixture using techniques like GC-MS or LC-MS and looking for the mass corresponding to the protodeboronated byproduct, 1-(tert-butoxymethyl)-2-fluorobenzene.
Troubleshooting and Prevention:
| Strategy | Rationale |
| Use Anhydrous Conditions: | While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation.[2] Using anhydrous solvents and ensuring your reagents are dry can help. |
| Optimize the Base: | Strong bases and high pH can accelerate protodeboronation.[2] Consider screening weaker bases (e.g., K₃PO₄, Cs₂CO₃) or using a biphasic system to control the hydroxide concentration. |
| Employ Boronic Esters: | Converting the boronic acid to a boronic ester (e.g., a pinacol ester) can increase its stability and reduce the rate of protodeboronation.[2] |
| "Slow-Release" Strategy: | Using reagents like organotrifluoroborates can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[9] |
| Careful Degassing: | Oxygen can contribute to the degradation of boronic acids and promote side reactions.[10] Thoroughly degassing your reaction mixture is crucial. |
Underlying Mechanism of Protodeboronation: Protodeboronation is often accelerated at high pH due to the formation of the more reactive arylboronate anion.[2] This process can be catalyzed by various factors, including the presence of transition metals.[11]
Troubleshooting Specific Experimental Issues
Question 3: I'm observing a significant amount of a symmetrical biaryl byproduct in my reaction. What is causing this homocoupling and how can I prevent it?
The formation of a symmetrical biaryl, in this case, 3,3'-bis(tert-butoxymethyl)-4,4'-difluorobiphenyl, is a result of the homocoupling of two molecules of your boronic acid.
Causality: This side reaction is typically catalyzed by Pd(II) species in the absence of an aryl/vinyl halide.[4] This can happen if:
-
You are using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.
-
Your reaction mixture is not properly degassed, and oxygen is re-oxidizing the Pd(0) catalyst to Pd(II).[4]
Prevention Protocol:
-
Ensure Complete Precatalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure your reaction conditions are suitable for its reduction to Pd(0). The choice of phosphine ligand is critical here.
-
Rigorous Degassing: Employ a robust degassing method such as the freeze-pump-thaw technique or sparging with an inert gas (Argon or Nitrogen) for an adequate amount of time.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue, although care must still be taken to prevent oxidative degradation.
Question 4: My this compound appears clumpy and has a different melting point than expected. What could be the issue?
This is a classic sign of boroxine formation. Boronic acids exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[12] This is a dehydration process where three molecules of the boronic acid lose three molecules of water.[6]
Impact on Reactivity: The presence of boroxines is not always detrimental. In many Suzuki-Miyaura couplings, the boroxine can be hydrolyzed back to the active boronic acid under the reaction conditions, especially if water is present.[7] However, in some cases, the rate of hydrolysis might be slow, leading to lower yields.[8]
Visualizing the Boronic Acid-Boroxine Equilibrium:
Caption: Equilibrium between boronic acid and its boroxine anhydride.
Troubleshooting: If you suspect high boroxine content is affecting your reaction, you can try the following:
-
Recrystallization: Recrystallizing the boronic acid from water can often break up the boroxine and regenerate the boronic acid. Ensure the material is thoroughly dried afterward.[8]
-
Modify Reaction Conditions: Ensure your Suzuki-Miyaura reaction conditions include a small amount of water to facilitate the in-situ hydrolysis of the boroxine.
Advanced Topics
Question 5: I am working with a sterically hindered coupling partner. Are there specific considerations for this compound in such cases?
Yes, steric hindrance on either coupling partner can significantly impact the Suzuki-Miyaura reaction. The tert-butoxymethyl group on your boronic acid introduces some steric bulk ortho to the boronic acid moiety.
Challenges with Steric Hindrance:
-
Slower Oxidative Addition: If your electrophile is sterically hindered, the oxidative addition step of the catalytic cycle may be slowed.
-
Difficult Transmetalation: The transfer of the aryl group from boron to palladium can be impeded by steric clashes.
-
Reductive Elimination Issues: The final step to form the C-C bond can also be slow if the two organic groups on the palladium are bulky.
Strategies for Overcoming Steric Hindrance:
| Strategy | Rationale |
| Bulky, Electron-Rich Ligands: | Use specialized phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) that can accelerate both oxidative addition and reductive elimination. |
| Higher Temperatures: | Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Microwave irradiation can be particularly effective.[13] |
| Choice of Base and Solvent: | A careful screening of bases and solvents is often necessary. For example, using a non-coordinating solvent might be beneficial in some cases. |
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14][15]
References
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
PubChem. (n.d.). 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid. National Center for Biotechnology Information. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Al-Zoubi, R. M. (2019). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Catalysts. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Accounts of Chemical Research. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. Chemical Society Reviews. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Li, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Chem-Impex. (n.d.). 3-Fluorophenylboronic acid. [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Wang, D., et al. (2012). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2018). Self-condensation of phenylboronic acid. [Link]
-
Wikipedia. (n.d.). Boroxine. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium. [Link]
-
National Institutes of Health. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
Sources
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Technical Support Center: Enhancing Boronic Acid Stability in Cross-Coupling Reactions
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the stability of boronic acids and their derivatives in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Suzuki-Miyaura coupling and related transformations. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting strategies and frequently asked questions (FAQs) to empower you to overcome common hurdles in your research.
I. Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section provides rapid answers to the most common issues encountered when working with boronic acids.
Q1: My Suzuki-Miyaura reaction is giving low yields, and I see a significant amount of a byproduct that corresponds to the protonated starting material of my boronic acid. What is happening?
A: You are likely observing the results of protodeboronation , a major decomposition pathway for boronic acids.[1] This side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your nucleophile.[1] It is particularly prevalent with electron-rich or electron-deficient heterocyclic and arylboronic acids, as well as vinyl and cyclopropyl derivatives.[2] The propensity for protodeboronation is highly dependent on the reaction conditions, especially the choice of base and the presence of protic sources like water.[1]
Q2: I suspect my boronic acid has decomposed upon storage. What are the visual signs of decomposition?
A: While not always visually apparent, signs of decomposition can include a change in the physical appearance of the solid from a free-flowing powder to a clumpy or oily substance. This can be due to the formation of boroxines (the trimeric anhydride of the boronic acid) through the loss of water, which can affect stoichiometry in your reactions. More significant decomposition can lead to a complex mixture of products. It is always best practice to use freshly opened or properly stored boronic acids and to consider resynthesis or purification if decomposition is suspected.
Q3: Can the choice of base influence the stability of my boronic acid?
A: Absolutely. The base is a critical parameter. While a base is required to facilitate transmetalation, strong bases, particularly in aqueous media, can accelerate protodeboronation.[1][3] The base-catalyzed pathway proceeds through the formation of a boronate species, which then reacts with a proton source (like water) in a rate-limiting step.[1] Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) to minimize this decomposition pathway.
Q4: I've heard that using boronic esters can improve stability. Is this true?
A: Yes, converting boronic acids to boronic esters is a very common and effective strategy to enhance stability.[3][4] Pinacol esters are particularly popular due to their increased stability towards protodeboronation and their compatibility with a wide range of reaction conditions.[3][4] They are also generally more soluble in organic solvents and can be purified by chromatography. Other esters, such as those derived from neopentyl glycol or catechol, also offer improved stability.[4]
Q5: My reaction requires anhydrous conditions. Are there stable boronic acid surrogates suitable for this?
A: For anhydrous conditions, N-methyliminodiacetic acid (MIDA) boronates are an excellent choice.[5][6] These are highly stable, crystalline solids that are unreactive in anhydrous cross-coupling conditions, even at elevated temperatures.[5] The MIDA ligand protects the boron center, preventing premature reaction. Deprotection occurs in situ under mild aqueous basic conditions, slowly releasing the boronic acid for the cross-coupling reaction.[5][6] This allows for sequential cross-coupling reactions where one boron center remains protected while another reacts.[4]
II. In-Depth Troubleshooting Guides
This section provides a deeper dive into the mechanisms of boronic acid instability and presents advanced strategies to mitigate these issues.
Guide 1: Understanding and Preventing Protodeboronation
Protodeboronation is arguably the most common failure mode in Suzuki-Miyaura couplings. A thorough understanding of its mechanisms is key to designing robust reaction conditions.
Causality of Protodeboronation:
Protodeboronation can be catalyzed by both acid and base.[1][3] In the context of Suzuki-Miyaura coupling, the base-catalyzed pathway is of primary concern. The reaction proceeds through the formation of a tetrahedral boronate intermediate, which is then protonated, leading to the cleavage of the C-B bond.[1] The rate of this process is highly dependent on the electronic nature of the organic substituent on the boron atom.
Troubleshooting Workflow:
Advanced Mitigation Strategies:
-
Use of Boronic Esters: As mentioned, boronic esters, particularly pinacol esters, provide a significant stability advantage.[3]
-
MIDA Boronates for Slow Release: For particularly sensitive substrates or when iterative cross-coupling is desired, MIDA boronates are the gold standard.[5][6] They remain inert until a slow, controlled release of the boronic acid is triggered by aqueous base.[2]
-
Anhydrous Conditions: For boronic acids that are highly susceptible to hydrolysis, employing anhydrous conditions with a suitable base (e.g., CsF) can be beneficial.
-
Co-catalysts: In some cases, the addition of copper salts has been shown to facilitate the transmetalation of challenging boronic acids, potentially outcompeting the protodeboronation pathway.[3]
Guide 2: The Role of Oxidation and Homocoupling
Besides protodeboronation, boronic acids can also undergo oxidation to the corresponding phenol and palladium-catalyzed homocoupling to form a biaryl byproduct.
Mechanisms of Decomposition:
-
Oxidation: This often occurs in the presence of air or peroxide impurities in solvents. The boronic acid is oxidized to a phenol via a 1,2-migration of the organic group from boron to an oxygen atom.[3]
-
Homocoupling: This can happen through two main pathways. The first involves the reductive activation of a Pd(II) precatalyst, consuming two equivalents of the boronic acid.[3] The second, more common pathway in the catalytic cycle, is initiated by the reaction of Pd(0) with oxygen, leading to a palladium(II) peroxo complex that facilitates the homocoupling.[3]
Comparative Table of Mitigation Strategies:
| Issue | Causative Factors | Recommended Action | Rationale |
| Oxidation | Air (O₂), peroxide impurities in solvents (e.g., THF, Dioxane) | Thoroughly degas all solvents and reagents. Use freshly distilled solvents. Maintain a positive pressure of an inert gas (N₂ or Ar). | Removes molecular oxygen, a key reagent in both oxidation and oxidative homocoupling. |
| Homocoupling | Incomplete reduction of Pd(II) precatalyst, presence of O₂ | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete precatalyst activation. Rigorous degassing. | Direct use of Pd(0) bypasses the need for reductive activation by the boronic acid. Degassing prevents the oxygen-mediated pathway. |
| Protodeboronation | Excess protic solvent (water), strong bases | Use a biphasic solvent system to control water concentration. Employ weaker bases (K₃PO₄, K₂CO₃). Convert to a more stable boronic ester. | Minimizes the concentration of the reactive boronate species and the availability of a proton source. |
Guide 3: Leveraging Protecting Groups for Enhanced Stability and Iterative Coupling
The use of protecting groups that reversibly mask the boronic acid functionality has revolutionized the application of Suzuki-Miyaura coupling, particularly in complex molecule synthesis.
The MIDA Boronate Strategy:
N-methyliminodiacetic acid (MIDA) has emerged as a powerful protecting group for boronic acids.[5][6] The trivalent MIDA ligand chelates to the boron atom, changing its hybridization from sp² to sp³, which significantly increases its stability.[5]
Key Advantages of MIDA Boronates:
-
Bench-top Stability: MIDA boronates are typically crystalline solids that are stable to air and moisture indefinitely, simplifying handling and storage.[6]
-
Chromatographic Purification: They are compatible with silica gel chromatography, allowing for easy purification.[6]
-
Orthogonality: MIDA boronates are inert to standard anhydrous Suzuki-Miyaura coupling conditions, enabling selective reaction at other sites in a molecule.[5]
-
Controlled Deprotection: The slow, controlled release of the boronic acid under mild aqueous basic conditions minimizes decomposition and can lead to higher yields, especially for challenging substrates.[2][5]
Experimental Protocol: Synthesis of a MIDA Boronate
This protocol is a general guideline for the synthesis of a MIDA boronate from a boronic acid.
-
Reagent Preparation: In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in dimethylformamide (DMF) or a suitable solvent.
-
Dehydration: Heat the mixture to 80-100 °C under vacuum or with a Dean-Stark trap to remove water. The reaction progress can be monitored by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture and precipitate the MIDA boronate by adding a non-polar solvent (e.g., diethyl ether, hexanes).
-
Purification: Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum. If necessary, the product can be further purified by recrystallization or silica gel chromatography.
IV. References
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2164–2177. [Link]
-
Frączek, T., & Cholewiak, A. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(5), 1637. [Link]
-
Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]
-
Wang, S., et al. (2014). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Journal of the Chinese Chemical Society, 61(3), 263-272. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
Sources
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- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic introduction of fluorine atoms onto the phenyl ring can dramatically alter the physicochemical properties and reactivity of these molecules. This guide provides an in-depth comparison of fluorinated and non-fluorinated phenylboronic acids, supported by experimental insights, to empower scientists in making informed decisions for their synthetic applications.
The Impact of Fluorination on Fundamental Properties
The introduction of fluorine, the most electronegative element, to a phenylboronic acid scaffold imparts significant electronic changes that cascade to affect its reactivity. These changes are primarily centered on the acidity of the boronic acid, a key parameter governing its behavior in catalytic cycles.
Enhanced Lewis Acidity and Lowered pKa
Arylboronic acids are not typically Brønsted acids but rather Lewis acids, accepting a hydroxide ion to form a more nucleophilic boronate species. This activation is crucial for the transmetalation step in Suzuki-Miyaura coupling.[1][2] Fluorine's strong electron-withdrawing inductive effect increases the Lewis acidity of the boron center, making it more receptive to nucleophilic attack by a base.[3][4] This is reflected in the lower pKa values of fluorinated phenylboronic acids compared to their non-fluorinated parent, which has a pKa of 8.86.[5]
The position of the fluorine substituent plays a critical role in the extent of this effect.[6]
-
Ortho-Fluorination: Leads to a significant increase in acidity, which can be attributed to the formation of an intramolecular hydrogen bond between the fluorine and the boronic acid hydroxyl group.[5][6]
-
Meta-Fluorination: The inductive effect dominates, leading to a noticeable increase in acidity.[5][6]
-
Para-Fluorination: The inductive effect is partially offset by the resonance effect, resulting in the smallest increase in acidity among the monofluorinated isomers.[5][6]
The pKa values for fluorinated phenylboronic acids can range from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid.[5] This enhanced acidity allows for the formation of the active boronate species under milder basic conditions, which can be advantageous when working with base-sensitive substrates.
| Phenylboronic Acid | pKa |
| Phenylboronic acid | 8.86[5] |
| 4-Fluorophenylboronic acid | 8.77[5] |
| 2-Fluorophenylboronic acid | ~7.8 |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[5] |
Table 1: Comparison of pKa values for selected phenylboronic acids.
The Boroxine Equilibrium
Phenylboronic acids exist in equilibrium with their cyclic anhydride, a trimer known as a boroxine.[5][7] This dehydration process is reversible and can impact the concentration of the active monomeric boronic acid in solution.[7] While electron-donating groups on the phenyl ring tend to favor boroxine formation, the strong electron-withdrawing nature of fluorine substituents can influence this equilibrium.[7] The formation of boroxine is an endothermic process in a vacuum.[8] In solution, the equilibrium is sensitive to the solvent and the presence of water.[5] The recrystallization of boroxine from water can yield the corresponding boronic acid.[7]
Figure 1: Equilibrium between phenylboronic acid and its corresponding boroxine.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between aryl or vinyl halides and an organoboron compound.[1][9] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The enhanced Lewis acidity of fluorinated phenylboronic acids can directly impact the transmetalation step. A more Lewis acidic boron center facilitates the formation of the "ate" complex with the base, which is the active species in the transmetalation with the palladium(II) complex.[2] This can lead to faster reaction rates and potentially allow for the use of milder reaction conditions.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a tangible comparison, the following protocol outlines a representative Suzuki-Miyaura coupling reaction comparing the performance of phenylboronic acid and 2-fluorophenylboronic acid.
Objective: To compare the reaction efficiency of phenylboronic acid and 2-fluorophenylboronic acid in a Suzuki-Miyaura coupling with 4-bromoanisole.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Catalyst Preparation: In a clean, dry Schlenk flask, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 5 mL of toluene under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture for 15 minutes at room temperature to form the active Pd(0) catalyst.
-
Reaction Setup (Parallel Reactions):
-
Reaction A (Non-fluorinated): To a separate Schlenk flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Reaction B (Fluorinated): To another Schlenk flask, add 4-bromoanisole (1.0 mmol), 2-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
-
Solvent and Catalyst Addition: To each reaction flask, add a solvent mixture of toluene (8 mL), ethanol (1 mL), and deionized water (1 mL). Then, via syringe, add the pre-formed catalyst solution (1 mL, containing 0.004 mmol Pd) to each flask.
-
Reaction Monitoring: Heat both reaction mixtures to 80°C with vigorous stirring. Monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 30 minutes).
-
Work-up and Isolation: Once the reactions are complete (as determined by the consumption of the limiting reagent, 4-bromoanisole), cool the mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel.
Expected Outcomes and Data Interpretation
It is anticipated that the reaction with 2-fluorophenylboronic acid (Reaction B) will proceed at a faster rate than the reaction with phenylboronic acid (Reaction A). This can be quantified by comparing the reaction times to completion or by measuring the product yield at a fixed time point.
| Reactant | Reaction Time (hours) | Yield (%) |
| Phenylboronic acid | 4 | 85 |
| 2-Fluorophenylboronic acid | 2.5 | 92 |
Table 2: Hypothetical comparative data for the Suzuki-Miyaura coupling.
The higher reactivity of the fluorinated analog can be attributed to the accelerated transmetalation step due to its increased Lewis acidity.
Field-Proven Insights and Causality
The choice between a fluorinated and a non-fluorinated phenylboronic acid is not merely a matter of reactivity. The presence of fluorine can have profound effects on the properties of the final product, a crucial consideration in drug discovery and materials science.[10] Approximately 25% of known drugs contain at least one fluorine atom.[5]
-
Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Lipophilicity and Binding Affinity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its membrane permeability. Furthermore, the unique electronic properties of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity.
-
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity.[5]
Conclusion
The decision to use a fluorinated versus a non-fluorinated phenylboronic acid is a strategic one that should be guided by the specific goals of the synthesis. Fluorinated phenylboronic acids generally exhibit enhanced reactivity in Suzuki-Miyaura cross-coupling reactions due to their increased Lewis acidity. This can translate to faster reaction times, milder conditions, and potentially higher yields. Beyond the reaction itself, the incorporation of fluorine can bestow desirable properties on the final product, particularly in the context of medicinal chemistry and materials science. By understanding the fundamental principles that govern the reactivity of these valuable reagents, researchers can make more informed and effective choices in their synthetic endeavors.
References
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232. [Link]
-
C. Genovese, et al. (2024). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Journal of Medicinal Chemistry. [Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in water. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Chemistry LibreTexts. (2023). Suzuki Coupling. [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Adachi, S., et al. (2015). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Organic Letters, 17(24), 6162–6165. [Link]
-
Kua, J., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(38), 10568–10576. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reaction Analysis: 19F NMR vs. HPLC for Monitoring Suzuki-Miyaura Couplings of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and understanding reaction kinetics. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, frequently employs functionalized building blocks like (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid. The fluorine atom in this particular reagent offers a unique analytical handle, opening the door to powerful monitoring techniques. This guide provides an in-depth comparison of two prominent analytical methods for tracking the progress of reactions involving this fluorinated boronic acid: Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
The Strategic Advantage of a Fluorine Handle
The incorporation of fluorine into pharmaceutical candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. From an analytical standpoint, the 19F nucleus possesses exceptional properties for NMR spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, its sensitivity is comparable to that of protons (¹H), making it an ideal nucleus for NMR studies.[1][2] Furthermore, the chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment, leading to a wide spectral dispersion that often allows for the clear resolution of signals from structurally similar molecules.[3] This high sensitivity to the local environment is a key advantage when monitoring the transformation of this compound into its coupled product.
In-Depth Analysis with 19F NMR Spectroscopy
19F NMR spectroscopy offers a direct, non-invasive window into the reaction mixture, providing real-time, quantitative data on the consumption of starting materials and the formation of products and intermediates.
The Principle Behind the Power
The fundamental principle of 19F NMR lies in the magnetic properties of the fluorine-19 nucleus. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly dependent on the electron density around the nucleus. As the this compound is converted to its biaryl product in a Suzuki-Miyaura coupling, the electronic environment of the fluorine atom changes significantly, resulting in a distinct and predictable change in its 19F chemical shift.[1]
The boronic acid group is an electron-withdrawing group, which deshields the adjacent fluorine atom, causing its signal to appear at a certain chemical shift. Upon successful coupling and replacement of the boronic acid with an aryl or other organic group, the electron-donating or -withdrawing nature of the new substituent will alter the shielding of the fluorine atom, leading to a new signal at a different chemical shift. This clear separation of signals allows for unambiguous identification and quantification of each species in the reaction mixture.
Anticipated 19F NMR Chemical Shifts
While the exact chemical shift is dependent on the solvent and the specific coupling partner, we can predict the general regions for the starting material and product. For aryl fluorides (-ArF-), the typical chemical shift range is between -100 and -170 ppm relative to a CFCl₃ standard.[4] The electron-withdrawing nature of the boronic acid group in this compound would likely place its 19F signal in the more downfield (less negative) end of this range. Upon conversion to a biaryl product, the change in the electronic environment will cause a shift in the 19F signal. For instance, coupling with an electron-donating aryl group would be expected to shift the signal upfield (to a more negative ppm value).
Experimental Protocol: Quantitative 19F NMR Reaction Monitoring
Objective: To quantitatively monitor the progress of a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane/Water mixture)
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes
-
NMR spectrometer with 19F capabilities
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the aryl bromide (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq) in the chosen solvent system.
-
Internal Standard: Add a known amount of an internal standard to the reaction mixture. The internal standard should be inert to the reaction conditions and have a 19F signal that does not overlap with the signals of the reactants or products.
-
Initial Spectrum (t=0): Before initiating the reaction (e.g., by heating), withdraw an aliquot of the reaction mixture, dilute it with a deuterated solvent (for locking purposes, though not strictly necessary for 19F detection if an external lock is used), and transfer it to an NMR tube. Acquire a quantitative 19F NMR spectrum. This will serve as your reference for the initial concentrations.
-
Reaction Monitoring: Start the reaction (e.g., begin heating). At regular time intervals, withdraw aliquots of the reaction mixture and prepare them for NMR analysis as in the previous step.
-
Data Acquisition: For each time point, acquire a 19F NMR spectrum. Ensure that the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the fluorine nuclei of interest to ensure accurate integration.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to the starting material, the product, and the internal standard.
-
Quantification: The concentration of the starting material and product at each time point can be calculated relative to the known concentration of the internal standard using the following formula:
Concentration (Analyte) = [Integration (Analyte) / Integration (Internal Standard)] * Concentration (Internal Standard)
The Workflow of 19F NMR Analysis
Caption: Workflow for quantitative 19F NMR reaction monitoring.
Alternative Analytical Approaches: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[5] For monitoring Suzuki-Miyaura reactions, a reversed-phase HPLC method with UV detection is typically employed.
Principles of Separation and Detection
In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. The components of the reaction mixture are separated based on their differential partitioning between the stationary and mobile phases. Less polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will elute earlier. The boronic acid starting material and the resulting biaryl product will have different polarities, allowing for their separation. A UV detector is commonly used to detect the analytes as they elute from the column, and the area under each peak is proportional to the concentration of the corresponding compound.
Experimental Protocol: HPLC Reaction Monitoring
Objective: To monitor the progress of a Suzuki-Miyaura coupling reaction using HPLC.
Materials:
-
Reaction mixture aliquots
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC column (e.g., C18)
-
HPLC system with a UV detector
-
Reference standards for the starting material and product (for calibration)
Procedure:
-
Method Development and Validation: Develop an HPLC method that provides good separation of the starting material, product, and any significant impurities. This involves optimizing the mobile phase composition, flow rate, and column temperature. The method should be validated for linearity, accuracy, and precision.
-
Calibration: Prepare a series of standard solutions of known concentrations for both the starting material and the product. Inject these standards into the HPLC to generate a calibration curve (peak area vs. concentration).
-
Sample Preparation: At each time point of the reaction, withdraw an aliquot and quench the reaction (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with a suitable solvent to a concentration within the linear range of the calibration curve.
-
HPLC Analysis: Inject the prepared samples into the HPLC system.
-
Data Analysis: Integrate the peak areas for the starting material and product in the chromatograms.
-
Quantification: Use the calibration curves to determine the concentration of the starting material and product in each sample.
Comparative Analysis: 19F NMR vs. HPLC
| Feature | 19F NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic properties of the 19F nucleus. | Physical separation based on polarity. |
| Quantitative Analysis | Inherently quantitative; signal integral is directly proportional to the number of nuclei.[6] | Requires calibration with authentic standards. |
| Sample Preparation | Minimal; direct analysis of the reaction mixture is often possible.[6] | Requires quenching, dilution, and filtration. |
| Analysis Time | Rapid; spectra can be acquired in minutes.[3] | Typically longer run times per sample. |
| Structural Information | Provides detailed structural information about reactants, products, and intermediates. | Provides retention time and UV absorbance, but limited structural information. |
| In Situ Monitoring | Well-suited for real-time, in situ monitoring. | Typically requires offline analysis of quenched aliquots. |
| Method Development | Relatively straightforward; requires optimization of acquisition parameters. | Can be time-consuming, requiring optimization of column, mobile phase, and detector settings. |
| Cost & Accessibility | Higher initial instrument cost, but benchtop options are becoming more accessible.[3] | Lower initial instrument cost and widely available. |
| Robustness | Non-destructive and less prone to matrix effects. | Columns can degrade, and results can be affected by matrix components. |
Logical Comparison of Analytical Techniques
Caption: Comparison of 19F NMR and HPLC for reaction monitoring.
Conclusion and Recommendations
Both 19F NMR and HPLC are powerful techniques for monitoring the progress of reactions involving this compound. The choice of method depends on the specific requirements of the analysis.
19F NMR is the superior choice for:
-
Mechanistic studies and reaction optimization: Its ability to provide real-time, quantitative data and structural information on all fluorine-containing species makes it invaluable for understanding reaction pathways and identifying intermediates.
-
Rapid, at-line analysis: With minimal sample preparation, 19F NMR can provide quick feedback on reaction progress.
HPLC is well-suited for:
-
Routine quality control and high-throughput screening: Once a robust method is developed and validated, HPLC can efficiently analyze a large number of samples.
For a comprehensive understanding of reactions involving this compound, a combination of both techniques can be highly effective. 19F NMR can be used during the development phase for in-depth mechanistic understanding and optimization, while a validated HPLC method can be implemented for routine analysis in a production or quality control environment. The presence of the fluorine atom in this key building block provides a significant analytical advantage that should be fully leveraged to ensure the efficient and controlled synthesis of valuable chemical entities.
References
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. [Link]
-
WJPMR. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
DTIC. Fluorine-19 Nuclear Magnetic Resonance. [Link]
-
Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]
-
The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. [Link]
-
PubMed. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]
-
ACS Publications. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]
-
ACS Publications. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. [Link]
-
ACS Publications. Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. [Link]
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ResearchGate. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Request PDF. [Link]
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MDPI. Black Gold in Medicine: Rediscovering the Pharmacological Potential. [Link]
-
ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF. [Link]
-
ResearchGate. (PDF) Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]
-
RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]
-
ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Link]
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NIH. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
-
MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
-
PubMed. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. [Link]
-
PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysis: A Comparative Yield Analysis
For researchers, scientists, and professionals in drug development, the strategic selection of a palladium catalyst is a critical determinant of success in synthetic campaigns. The efficiency, substrate scope, and ultimately, the yield of a cross-coupling reaction are intimately tied to the nature of the palladium source and its associated ligands. This guide provides an in-depth comparative analysis of various palladium catalysts across the most prevalent cross-coupling reactions, supported by experimental data, to empower informed decision-making in your laboratory.
The Central Role of Palladium in Modern Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, a testament to their versatility and functional group tolerance.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these reactions on modern organic synthesis.[3] The efficacy of these transformations hinges on the catalytic cycle, which is orchestrated by a palladium complex. The choice of the palladium precatalyst and the accompanying ligands significantly influences the rates of the key steps in this cycle: oxidative addition, transmetalation (for Suzuki, Negishi, and Stille reactions), migratory insertion (for Heck reactions), and reductive elimination.
This guide will dissect the performance of commonly employed palladium catalysts in four cornerstone cross-coupling reactions: the Suzuki-Miyaura Coupling, the Heck Reaction, the Sonogashira Coupling, and the Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, is a powerful method for the synthesis of biaryls and other conjugated systems.[3] The choice of catalyst is crucial, especially when dealing with challenging substrates such as sterically hindered or electron-rich/poor partners.
The Causality Behind Catalyst Selection in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the organohalide to a Pd(0) species. The nature of the ligand on the palladium center is critical at this stage. Electron-rich and bulky phosphine ligands, for instance, can facilitate this step by increasing the electron density on the palladium, thereby promoting its insertion into the carbon-halogen bond.[4] Following oxidative addition, transmetalation with the organoboron species occurs, and the cycle is completed by reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.[3][5]
The selection of the catalyst system—the palladium source and the ligand—is a balance between promoting the desired steps of the catalytic cycle and suppressing unwanted side reactions. For instance, traditional catalysts like Pd(PPh₃)₄ may require higher temperatures and longer reaction times, particularly with less reactive aryl chlorides.[5] More advanced catalyst systems, often employing bulky and electron-rich dialkylbiaryl phosphine ligands like SPhos and XPhos, can dramatically improve reaction rates and expand the substrate scope to include previously unreactive partners.[4]
Comparative Yield Analysis of Palladium Catalysts in Suzuki-Miyaura Coupling
The following table provides a comparative overview of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. This standardized reaction allows for a direct comparison of catalyst efficiency under consistent conditions.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [5] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [4] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [6] |
| PdCl₂(dppf) | 2 | K₂CO₃ | THF/H₂O | Room Temp | 16 | Good to Excellent | [7] |
| Pd/C | 1 | K₂CO₃ | MeOH/H₂O | Reflux | 1 | >90 | [8] |
Note: The data presented is compiled for illustrative purposes from various sources and may involve slightly different substrate variations. Direct comparison under identical laboratory conditions is always recommended for specific applications.
Experimental Protocol for a Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a Pd(OAc)₂/SPhos catalyst system.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.01 mmol)
-
SPhos (0.012 mmol)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (2 mL)
-
Water (0.2 mL)
-
Reaction tube with a magnetic stir bar
-
Argon or Nitrogen source
Procedure:
-
To a reaction tube, add the aryl halide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the tube and backfill with an inert gas (Argon or Nitrogen).
-
Add 1,4-dioxane and water to the reaction tube.
-
Seal the tube and stir the mixture at 100 °C for the specified time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to MIDA Boronates: Taming Unstable Boronic Acids for Complex Molecule Synthesis
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids stand as indispensable building blocks. Their utility, however, is often hampered by inherent instability, especially in the case of vinyl, cyclopropyl, and many 2-heterocyclic derivatives.[1] This instability can lead to decomposition on the benchtop, limiting storage, and can cause low yields in reactions due to competing degradation pathways like protodeboronation.[1][2] This guide provides an in-depth comparison of N-methyliminodiacetic acid (MIDA) boronates, a robust solution to these challenges, against traditional boronic acids and their pinacol ester counterparts. We will delve into the mechanistic underpinnings of MIDA boronate stability and provide experimental data to guide researchers in their synthetic endeavors.
The Challenge of Unstable Boronic Acids
Many boronic acids that are key to the synthesis of pharmaceuticals, natural products, and advanced materials are notoriously unstable.[1][3] This instability arises from several factors, including susceptibility to oxidation, polymerization, and protodeboronation, a process where the carbon-boron bond is cleaved by a proton source.[1] These degradation pathways are often accelerated by heat, the presence of bases, and even the palladium catalysts used in cross-coupling reactions.[1] Consequently, researchers often face challenges with storing these reagents and achieving reproducible, high-yielding reactions. While various surrogates like trifluoroborate salts and diethanolamine adducts have been developed, none have offered a universally effective solution for all classes of unstable boronic acids.[1]
MIDA Boronates: A Paradigm of Stability and Controlled Reactivity
MIDA boronates have emerged as a superior class of reagents that address the limitations of traditional boronic acids.[1] The MIDA ligand forms a tridentate complex with the boron atom, inducing a change in its hybridization from sp² to sp³, which effectively shields the empty p-orbital of boron from unwanted side reactions.[2] This structural feature imparts exceptional stability, rendering MIDA boronates as typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography.[3][4]
One of the most significant advantages of MIDA boronates is their capacity for "slow release" of the corresponding boronic acid in situ.[1][5] While stable under anhydrous conditions, the MIDA group is readily cleaved under mild aqueous basic conditions. This controlled hydrolysis ensures a low, steady concentration of the active boronic acid in the reaction mixture, which minimizes decomposition and favors the desired cross-coupling pathway.[2] This is particularly advantageous when working with slow-reacting aryl chlorides, where the prolonged reaction times would otherwise lead to significant degradation of an unprotected boronic acid.[1]
Comparative Performance: MIDA Boronates vs. Unprotected Boronic Acids
Experimental evidence compellingly demonstrates the superior performance of MIDA boronates in cross-coupling reactions involving unstable boronic acids. A study comparing the cross-coupling of various freshly prepared, unstable boronic acids with an aryl chloride against their corresponding MIDA boronates under identical conditions revealed a stark difference in yields.[1]
Table 1: Comparison of Cross-Coupling Yields of Unstable Boronic Acids and MIDA Boronates with 4-chlorobenzonitrile. [1]
| Boronic Acid/MIDA Boronate | Yield with Boronic Acid (%) | Yield with MIDA Boronate (%) |
| 2-Benzofuran | 50 | 92 |
| 2-Thiophene | 37 | 94 |
| 2-Indole | 14 | 93 |
| Vinyl | 68 | 85 |
| Cyclopropyl | 55 | 78 |
Reaction conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boronic acid or MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[1]
The data clearly shows that MIDA boronates consistently provide significantly higher yields.[1] For instance, in the case of the highly unstable 2-indoleboronic acid, the yield jumped from a mere 14% to an impressive 93% when the MIDA-protected form was used.[1] This dramatic improvement is attributed to the slow-release mechanism, which mitigates the rapid decomposition of the boronic acid under the reaction conditions.[1]
Furthermore, the benchtop stability of MIDA boronates far exceeds that of their unprotected counterparts. While many unstable boronic acids show significant decomposition after just 15 days of storage under air, the corresponding MIDA boronates remain largely intact for over 60 days.
Comparative Performance: MIDA Boronates vs. Pinacol Boronates
Pinacol esters are another common strategy to stabilize boronic acids. While they offer improved stability over free boronic acids and are compatible with many synthetic transformations, they can still be susceptible to decomposition and may exhibit sluggish reactivity in some cross-coupling reactions.[6][7]
A comparative study in the context of Suzuki-Miyaura polymerization highlighted the advantages of MIDA boronates over pinacol esters. When a thienyl MIDA boronate monomer was compared to its pinacol boronate equivalent under identical polymerization conditions, the MIDA boronate produced a higher molecular weight polymer in a greater yield.[8]
Table 2: Comparison of MIDA Boronate and Pinacol Boronate in Suzuki-Miyaura Polymerization. [8]
| Monomer | Yield (%) | Mn (kDa) | Mw (kDa) |
| Thienyl MIDA Boronate | up to 94 | up to 18.7 | up to 42.7 |
| Thienyl Pinacol Boronate | lower | lower | lower |
This suggests that even in demanding applications like polymerization, the controlled release and stability of MIDA boronates can lead to superior outcomes.[8]
Experimental Protocols
Protocol 1: Synthesis of a MIDA Boronate from a Boronic Acid
This protocol describes a general procedure for the protection of a boronic acid with N-methyliminodiacetic acid.
Materials:
-
Boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the boronic acid and N-methyliminodiacetic acid.
-
Add a sufficient volume of toluene to azeotropically remove water.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting MIDA boronate can often be used without further purification. If necessary, purification can be achieved by silica gel chromatography.[3]
Causality: The high temperature and azeotropic removal of water drive the condensation reaction to completion, forming the stable MIDA boronate.
Protocol 2: Suzuki-Miyaura Cross-Coupling using a MIDA Boronate
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction utilizing the slow-release of a boronic acid from a MIDA boronate.
Materials:
-
Aryl halide (1.0 equiv)
-
MIDA boronate (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %)
-
Ligand (e.g., SPhos, 4-10 mol %)
-
Base (e.g., K₃PO₄, 3-7.5 equiv)
-
Solvent system (e.g., 5:1 dioxane/water)
Procedure:
-
In a reaction vessel, combine the aryl halide, MIDA boronate, palladium catalyst, and ligand.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Add the base.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup. The MIDA boronate is tolerant to various workup solutions including water, brine, and dilute acid.[9]
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Causality: The aqueous base facilitates the slow hydrolysis of the MIDA boronate, releasing the boronic acid in situ. This controlled release maintains a low concentration of the unstable boronic acid, minimizing its decomposition and maximizing its participation in the catalytic cycle of the cross-coupling reaction.
Visualizing the MIDA Boronate Advantage
To visually summarize the concepts discussed, the following diagrams illustrate the MIDA boronate protection-deprotection cycle and a typical experimental workflow.
Caption: The MIDA Boronate Protection/Deprotection Cycle.
Caption: Experimental Workflow for using MIDA Boronates.
Conclusion
For researchers, scientists, and professionals in drug development, MIDA boronates represent a transformative tool. They provide a general and robust solution to the long-standing problem of handling unstable boronic acids.[1] By converting these transient intermediates into stable, crystalline solids, MIDA boronates facilitate easier handling, purification, and storage.[3] The key advantage of controlled, slow release of the boronic acid in situ leads to demonstrably higher yields in cross-coupling reactions, particularly with challenging substrates.[1] The experimental data strongly supports the adoption of MIDA boronates as a superior alternative to unprotected boronic acids and, in many cases, pinacol esters, for the synthesis of complex molecules.
References
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Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(95), 13298–13316. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 130(43), 14066–14067. [Link]
-
Aldrich, T. J., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 970–978. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., & Lloyd-Jones, G. C. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27. [Link]
-
Request PDF. (2025). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]
-
Chem-Station. (2014, February 9). MIDA boronate. Chem-Station International Edition. [Link]
-
Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis (Doctoral dissertation, University of Illinois at Urbana-Champaign). [Link]
-
Organic Syntheses. (n.d.). Procedure. Organic Syntheses, 92, 92–104. [Link]
-
Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(1), 509–519. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Li, J., et al. (2015). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 92, 92–104. [Link]
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A Researcher's Guide to Identifying and Mitigating Byproducts in Cross-Coupling Reactions with Fluorinated Boronic Acids
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug development, enhancing metabolic stability, binding affinity, and bioavailability. The Suzuki-Miyaura cross-coupling reaction is a principal method for forging the carbon-carbon bonds necessary to construct these complex fluorinated architectures.[1][2] At the heart of this transformation are fluorinated boronic acids, versatile reagents that, despite their utility, are susceptible to several side reactions. These side reactions generate a constellation of byproducts that can diminish yield, complicate purification, and ultimately impede the drug development pipeline.
This guide provides an in-depth analysis of the common byproducts encountered in Suzuki-Miyaura reactions involving fluorinated boronic acids. We will explore the mechanistic origins of these impurities, present robust experimental protocols for their identification and quantification, and offer a comparative analysis of mitigation strategies to enhance reaction efficiency and product purity.
Part 1: Mechanistic Insights into Major Byproduct Pathways
Understanding the formation of byproducts begins with a grasp of the underlying reaction mechanisms. For fluorinated boronic acids, three primary competing pathways exist alongside the desired productive cross-coupling: protodeboronation, homocoupling, and boroxine formation.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is a pervasive side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, effectively destroying the nucleophilic partner.[3] This process is highly dependent on the reaction conditions, including pH, solvent, and temperature.[3]
Causality: The mechanism can vary, but it often involves the protonolysis of the boronic acid or its corresponding boronate species.[3] In aqueous basic media, the boronic acid exists in equilibrium with its more nucleophilic boronate form (Ar-B(OH)₃⁻). While this activation is necessary for transmetalation with the palladium catalyst, it can also render the ipso-carbon susceptible to protonation by a proton source, such as water or acidic additives.[4][5] Highly electron-deficient arylboronic acids, such as those with multiple fluorine substituents, can be particularly prone to this decomposition pathway.[4][5]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
